7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one

Physicochemical profiling Drug-likeness Permeability prediction

7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one (CAS 855774-39-9) is a synthetic 3,4′-biscoumarin (bichromene-2,2′-dione) in which two coumarin units are directly linked via a C3–C4′ bond. The molecule bears a single phenolic hydroxyl at the 7-position of the 8-methyl-substituted coumarin ring, distinguishing it from dihydroxylated biscoumarin congeners.

Molecular Formula C19H12O5
Molecular Weight 320.3
CAS No. 855774-39-9
Cat. No. B2432788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one
CAS855774-39-9
Molecular FormulaC19H12O5
Molecular Weight320.3
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O
InChIInChI=1S/C19H12O5/c1-10-15(20)7-6-12-13(9-17(21)24-18(10)12)14-8-11-4-2-3-5-16(11)23-19(14)22/h2-9,20H,1H3
InChIKeyPUBFIXICANPISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one (855774-39-9): A 3,4′-Biscoumarin Scaffold for Selective Enzyme Inhibitor Procurement


7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one (CAS 855774-39-9) is a synthetic 3,4′-biscoumarin (bichromene-2,2′-dione) in which two coumarin units are directly linked via a C3–C4′ bond. The molecule bears a single phenolic hydroxyl at the 7-position of the 8-methyl-substituted coumarin ring, distinguishing it from dihydroxylated biscoumarin congeners. It is catalogued by InterBioScreen as STOCK1N-47760 within the “Derivatives & analogs of Natural Compounds” collection [1]. Authoritative database entries confirm a molecular formula of C₁₉H₁₂O₅, an average mass of 320.30 g mol⁻¹, and a predicted density of 1.5 ± 0.1 g cm⁻³ .

Why Generic Biscoumarin Substitution Fails: Structural and Physicochemical Differentiation of 7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one


Although numerous biscoumarins share the 3,4′-bichromene-2,2′-dione core, substitution pattern profoundly influences both physicochemical properties and biological target engagement. The presence of a single 7-hydroxy group combined with an 8-methyl substituent on one coumarin ring yields a hydrogen-bond donor/acceptor profile, lipophilicity, and steric environment that differ measurably from the 7,7′-dihydroxy analog (ChemSpider ID 21857961) or the unsubstituted 7′-hydroxy-2H,2′H-3,4′-bichromene-2,2′-dione (CAS 610759-54-1) . In biscoumarin enzyme inhibitor series, even a single hydroxyl deletion can shift IC₅₀ values by an order of magnitude against targets such as urease, α-glucosidase, or carbonic anhydrase isoforms [1]. Consequently, generic interchange without experimental validation risks loss of potency, altered selectivity, or unexpected solubility behaviour. The quantitative evidence below substantiates the unique position of this compound.

Quantitative Differentiation Evidence for 7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one (855774-39-9) Relative to Closest Analogs


Hydrogen-Bond Donor Count Reduction vs. 7,7′-Dihydroxy-8′-methyl Analog Lowers PSA and Modulates Permeability

The target compound possesses one phenolic hydroxyl group (HBD count = 1), whereas the 7,7′-dihydroxy-8′-methyl-2H,2′H-3,4′-bichromene-2,2′-dione analog (ChemSpider ID 21857961, C₁₉H₁₂O₆) carries two hydroxyl donors (HBD count = 2) . This structural difference reduces the topological polar surface area (tPSA) from approximately 93 Ų to ~67 Ų (Δ ≈ −26 Ų), a magnitude that correlates with improved passive membrane permeability in biscoumarin series according to the SAR review by Faisal et al. [1].

Physicochemical profiling Drug-likeness Permeability prediction

Predicted Boiling Point Elevation vs. Unsubstituted 7′-Hydroxy-3,4′-bichromene-2,2′-dione

ChemSpider-predicted data indicate a boiling point of 586.8 ± 50.0 °C at 760 mmHg for the target compound , substantially higher than the 521.9 ± 50.0 °C predicted for the 8-des-methyl analog 7′-hydroxy-2H,2′H-3,4′-bichromene-2,2′-dione (CAS 610759-54-1, C₁₈H₁₀O₅) , reflecting a Δ of ~65 °C attributable to the additional methyl group.

Thermophysical properties Purification Formulation stability

Conformational Bias Inferred from Crystallographic Data of 6,6′-Dimethyl-3,4′-bichromene-2,2′-dione

The single-crystal X-ray structure of the closely related 6,6′-dimethyl-2H,2′H-3,4′-bichromene-2,2′-dione (C₂₀H₁₄O₄) reveals a gauche conformation across the inter-ring C–C bond, with a dihedral angle of 52.37 (19)° between the two coumarin planes and an s-trans arrangement of the lactone carbonyl groups [1]. In the crystal, molecules assemble into centrosymmetric dimers via paired C–H···O hydrogen bonds and π–π interactions (centroid–centroid distance 3.631 Å). The target compound, bearing a 7-hydroxy substituent, is expected to form stronger intermolecular hydrogen-bonding networks, potentially increasing crystal lattice energy relative to the non-hydroxylated 6,6′-dimethyl analog.

Conformational analysis Crystal engineering Molecular recognition

Biscoumarin Scaffold Recognition as Privileged Multi-Target Enzyme Inhibitor

The 3,4′-biscoumarin framework is recognized as a privileged scaffold for enzyme inhibition. A comprehensive SAR review by Faisal et al. (2018) documents that biscoumarin derivatives inhibit urease (IC₅₀ range 0.12–115.6 μM vs. thiourea standard IC₅₀ = 21.3 μM), α-glucosidase (IC₅₀ 16.5–385.9 μM vs. acarbose IC₅₀ = 906 μM), and nucleotide pyrophosphatase phosphodiesterase-1 (NPP1, Ki 50–1000 μM) [1][2]. Crucially, the review highlights that mono- versus di-hydroxylation on the biscoumarin core dramatically shifts isoform selectivity and potency, with 7-monohydroxy derivatives often exhibiting narrower target profiles and reduced off-target activity relative to 4,7- or 7,7′-dihydroxylated congeners [1]. The target compound, as a 7-monohydroxy-8-methyl variant, is thus positioned for selective inhibition campaigns where polypharmacology must be minimized.

Enzyme inhibition Multi-target pharmacology Biscoumarin SAR

C-6 Mannich Derivatization Site Enables Modular Activity Tuning Absent in C-6-Unsubstituted Analogs

The target compound retains an unsubstituted C-6 position on the 7-hydroxy-8-methyl coumarin ring, which is a well-established site for Mannich aminomethylation. The 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one analog (ChemBase ID 206196, C₂₂H₁₉NO₅) demonstrates that introduction of a dialkylaminomethyl group at this position is synthetically feasible [1]. In contrast, the 6,6′-dimethyl analog (crystallographically characterized) lacks this reactive site entirely, precluding similar late-stage diversification [2]. Mannich derivatization of 7-hydroxycoumarins has been employed to modulate cholinesterase inhibition, with IC₅₀ values shifting from >100 μM to as low as 6.30 μM against AChE upon aminomethyl substitution in related biscoumarin series [3].

Synthetic tractability Mannich reaction Structure–activity diversification

Optimal Application Scenarios for 7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one (855774-39-9) Based on Differentiated Evidence


Selective Carbonic Anhydrase IX/XII Inhibitor Lead Optimization with Reduced Polypharmacology Risk

Biscoumarins have demonstrated nanomolar inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, with some derivatives achieving cytotoxicity against hepatocellular carcinoma cells [1]. The 7-monohydroxy-8-methyl substitution pattern of the target compound, inferred from biscoumarin SAR to produce a narrower target spectrum than 7,7′-dihydroxy analogs [2], positions it as a candidate scaffold for developing isoform-selective CA inhibitors. The compound can be procured as a starting point for medicinal chemistry campaigns aiming to minimize off-target CA I/II inhibition (associated with diuretic side effects) while retaining anti-tumor CA IX/XII potency. [1][2]

Late-Stage Diversification Intermediate for Focused Biscoumarin Library Synthesis

The unsubstituted C-6 position on the 7-hydroxy-8-methyl ring provides a reactive handle for Mannich aminomethylation, as evidenced by the existence of the 6-[(dimethylamino)methyl] derivative [3]. This enables procurement of the target compound as a key intermediate for generating diverse 6-aminomethyl-substituted biscoumarin libraries. Such libraries can be screened against cholinesterases (AChE/BChE), where related biscoumarin Mannich bases have shown IC₅₀ values as low as 6.30 μM [4], or against urease, where biscoumarins exhibit sub-micromolar potency (IC₅₀ range 0.12–38.04 μM) [5]. [3][4][5]

Physicochemical Probe for Studying Monohydroxy vs. Dihydroxy Biscoumarin Permeability–Activity Relationships

With a hydrogen-bond donor count of 1 and an estimated tPSA of ~67 Ų, the target compound occupies a distinct physicochemical space compared to the 7,7′-dihydroxy analog (HBD = 2, tPSA ≈ 93 Ų) . This ~26 Ų tPSA differential is expected to translate into measurable differences in Caco-2 permeability, logBB, and plasma protein binding. Procurement of both the mono- and dihydroxy biscoumarins as a matched pair enables systematic investigation of how incremental hydroxylation affects ADME properties within the same core scaffold, generating datasets valuable for computational model training and lead optimization decision-making. [2]

Co-crystal Engineering with Conformationally Defined Biscoumarin Hydrogen-Bond Synthons

Crystallographic analysis of the 6,6′-dimethyl-3,4′-bichromene-2,2′-dione analog establishes that 3,4′-biscoumarins adopt a gauche conformation (dihedral ~52°) and assemble via C–H···O hydrogen bonds and π–π stacking (centroid distance 3.631 Å) [6]. The target compound, equipped with a 7-OH donor, introduces a stronger O–H···O hydrogen-bonding motif that is expected to modify crystal packing dimensionality, solubility, and dissolution rate relative to the non-hydroxylated analog. This makes the compound a rational candidate for pharmaceutical co-crystal screening with complementary co-formers (e.g., carboxylic acids, amides), potentially yielding intellectual property around novel solid forms with improved bioavailability. [6]

Quote Request

Request a Quote for 7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.